1-(2-Methoxyphenyl)piperidin-4-amine
Overview
Description
1-(2-Methoxyphenyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 2-methoxyphenyl group at the 1-position and an amine group at the 4-position. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Another approach involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple 2-methoxyphenylboronic acid with a piperidine derivative . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
1-(2-Methoxyphenyl)piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction . The compound’s effects are mediated through its interaction with alpha-adrenergic receptors, influencing smooth muscle contraction and other physiological processes .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
1-(2-Methoxyphenyl)piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring, used in different pharmacological studies.
4-Methoxypiperidine: Lacks the phenyl group, used in various synthetic applications.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: A disubstituted piperidine with antimalarial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLLRUDCQFRQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(CC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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